molecular formula C10H10BrFO2 B12932628 3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane

3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane

Katalognummer: B12932628
Molekulargewicht: 261.09 g/mol
InChI-Schlüssel: GQLKICKTZFXILL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane is a synthetic organic compound characterized by the presence of a bromine atom, a methoxy group, and a fluorine atom attached to an oxetane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 3-methoxyphenol to obtain 4-bromo-3-methoxyphenol. This intermediate is then subjected to fluorination and subsequent cyclization to form the oxetane ring. The reaction conditions often include the use of solvents like dioxane and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation can produce phenolic compounds .

Wissenschaftliche Forschungsanwendungen

3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in organic synthesis.

Wirkmechanismus

The mechanism by which 3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s electronic properties, making it a versatile intermediate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Bromo-3-methoxyphenyl)-3-fluorooxetane is unique due to the combination of the bromine, methoxy, and fluorine groups attached to an oxetane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Eigenschaften

Molekularformel

C10H10BrFO2

Molekulargewicht

261.09 g/mol

IUPAC-Name

3-(4-bromo-3-methoxyphenyl)-3-fluorooxetane

InChI

InChI=1S/C10H10BrFO2/c1-13-9-4-7(2-3-8(9)11)10(12)5-14-6-10/h2-4H,5-6H2,1H3

InChI-Schlüssel

GQLKICKTZFXILL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C2(COC2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.